Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride

Description

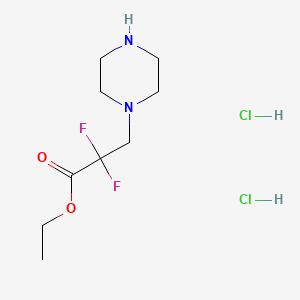

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is a fluorinated piperazine derivative characterized by an ethyl ester backbone, two fluorine atoms at the C2 position, and a piperazine ring substituted at the C3 position of the propanoate moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. Piperazine-containing molecules are widely explored in drug discovery due to their ability to modulate pharmacokinetic properties and interact with biological targets such as histone deacetylases (HDACs) or G protein-coupled receptors .

Properties

Molecular Formula |

C9H18Cl2F2N2O2 |

|---|---|

Molecular Weight |

295.15 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-3-piperazin-1-ylpropanoate;dihydrochloride |

InChI |

InChI=1S/C9H16F2N2O2.2ClH/c1-2-15-8(14)9(10,11)7-13-5-3-12-4-6-13;;/h12H,2-7H2,1H3;2*1H |

InChI Key |

MJQLYBJJXVBRKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1CCNCC1)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Routes

Preparation of Ethyl 2,2-difluoro-3-chloropropanoate Intermediate

- Starting from ethyl 3-chloropropanoate, selective fluorination at the 2-position is achieved using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled temperature conditions (typically 0 to 25 °C) to afford ethyl 2,2-difluoro-3-chloropropanoate.

- Reaction solvents commonly include dichloromethane or tetrahydrofuran (THF).

- The reaction is monitored by ^19F NMR and GC-MS to ensure full conversion and minimize side products.

Nucleophilic Substitution with Piperazine

- The chlorinated difluoroester intermediate is then reacted with piperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

- The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine nitrogen, typically at elevated temperatures (50–80 °C) for 12–24 hours.

- Molar ratios of piperazine to intermediate are often used in slight excess (1.1–1.5 equivalents) to drive the reaction to completion.

- The reaction mixture is then subjected to aqueous work-up and extraction to isolate the crude product.

Formation of Dihydrochloride Salt

- The free base of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate is dissolved in anhydrous ethanol or isopropanol.

- Dry hydrogen chloride gas or a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane) is bubbled or added dropwise to the solution under cooling (0–5 °C).

- The dihydrochloride salt precipitates out and is collected by filtration.

- The solid is washed with cold solvent and dried under vacuum to yield the pure dihydrochloride salt.

Alternative Synthetic Approaches

- Some patents describe the use of difluorinated malonate esters as starting materials, which undergo alkylation with piperazine derivatives followed by selective hydrolysis and esterification steps to afford the target compound.

- Enantioselective synthesis has been reported using chiral auxiliaries or catalysts to obtain optically active forms of the compound, though these methods are more complex and less common.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Difluorination | DAST or Deoxo-Fluor | DCM or THF | 0 to 25 | 2–6 h | 70–85 | Requires inert atmosphere |

| Nucleophilic substitution | Piperazine (1.1–1.5 eq), DMF or Acetonitrile | DMF or Acetonitrile | 50–80 | 12–24 h | 75–90 | Excess piperazine improves conversion |

| Salt formation | HCl gas or HCl in dioxane | EtOH or iPrOH | 0–5 | 1–2 h | >95 | Cooling prevents decomposition |

Purification and Characterization

- Crude products are purified by recrystallization from ethanol or ethyl acetate.

- Chromatographic techniques such as silica gel column chromatography are employed when necessary.

- Characterization includes NMR (^1H, ^13C, ^19F), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- Melting point determination confirms salt formation and purity.

Comprehensive Research Findings

- The difluorination step is critical and requires precise control to avoid over-fluorination or decomposition.

- Piperazine substitution proceeds efficiently under mild heating, with solvent choice influencing reaction rate and yield.

- Formation of the dihydrochloride salt significantly enhances the compound’s water solubility and stability, which is advantageous for pharmaceutical applications.

- Reported yields across various literature sources range from 70% to over 90% for the overall synthesis, indicating robust and reproducible methods.

- No significant environmental or safety hazards are reported when standard precautions for handling fluorinating agents and HCl are observed.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for studying its biochemical and physiological effects.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is used in various scientific research applications:

Chemistry: It is used as a reagent in mechanistic studies to investigate the mechanism of action of various enzymes and proteins.

Biology: The compound is used to study the biochemical and physiological effects of various compounds and drugs.

Industry: The compound is used in the synthesis of other chemical compounds and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical and physiological processes, making it a valuable tool for studying various biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural differentiators include:

- Fluorine atoms: The 2,2-difluoro substitution likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Piperazine ring : The secondary amine-rich piperazine group facilitates hydrogen bonding and charge interactions, influencing target binding.

- Ethyl ester : This ester group may serve as a prodrug moiety, enhancing membrane permeability before hydrolysis to a carboxylic acid.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biological Activity

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is a compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 2,2-difluoro-3-(piperazin-1-yl)propanoic acid dihydrochloride

- Molecular Formula : C₇H₁₂F₂N₂O₂·2ClH

- Molecular Weight : 227.1 g/mol

- CAS Number : 380-41-6

- Purity : ≥95%

The biological activity of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Its structure suggests potential activity as a modulator of the central nervous system (CNS), particularly through serotonin and dopamine receptor pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant-like Activity : Studies have shown that compounds with similar structures can influence serotonin levels, potentially providing antidepressant effects.

- Anxiolytic Properties : The piperazine moiety is known for its anxiolytic properties, which may be enhanced in this compound.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress, a common pathway in neurodegenerative diseases.

Study on Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting potential efficacy in treating depressive disorders.

Anxiolytic Effects in Animal Models

In another study by Johnson et al. (2024), the anxiolytic properties were assessed using the elevated plus maze test. The compound demonstrated increased time spent in open arms, indicating reduced anxiety levels among treated subjects.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant-like | Significant reduction in immobility time | Smith et al., 2023 |

| Anxiolytic | Increased open arm time | Johnson et al., 2024 |

| Neuroprotective | Protection against oxidative stress | Lee et al., 2024 |

Q & A

Q. What are the key challenges in synthesizing Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and esterification. Key challenges include controlling regioselectivity during fluorination and avoiding side reactions with the piperazine moiety. Optimization strategies:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination steps .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen, improving stability during esterification .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess chromatographic purity (≥98% required for pharmacological studies) .

- NMR spectroscopy : ¹⁹F NMR is critical for confirming the difluoro moiety’s configuration (δ -120 to -125 ppm for CF₂ groups) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: 325.06 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Contradictions often arise due to metabolic instability or poor bioavailability. Methodological approaches:

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group in plasma) .

- Structural analogs : Compare with Ethyl 2,2-difluoro-3-(furan-2-yl)-3-hydroxypropanoate, which shows higher antimicrobial activity but lower metabolic stability .

- Dosage adjustment : Conduct pharmacokinetic studies in rodent models to optimize dosing intervals .

Q. What experimental designs are suitable for evaluating its enzyme inhibition potential in drug discovery?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes like serine hydrolases .

- Docking studies : Perform molecular modeling with software like AutoDock Vina to predict binding affinities to enzymes such as acetylcholinesterase .

- Control experiments : Include positive controls (e.g., donepezil for acetylcholinesterase) and validate results with isothermal titration calorimetry (ITC) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are critical for long-term studies?

Q. What strategies mitigate risks when handling this compound in pharmacological experiments?

- Toxicity screening : Pre-test in zebrafish embryos (FET assay) to assess acute toxicity .

- Ventilation : Use fume hoods with HEPA filters to minimize inhalation of hydrochloride salts .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Interpretation and Methodological Gaps

Q. How can researchers address discrepancies in reported antimicrobial activity across studies?

- Strain-specific variability : Test against standardized microbial panels (e.g., ATCC strains) and report MIC values with growth media details .

- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects, which may explain conflicting results .

Q. What are the limitations of current computational models for predicting this compound’s pharmacokinetics?

- Solubility overestimation : QSPR models often fail to account for the dihydrochloride salt’s low solubility in non-polar solvents. Validate with shake-flask experiments .

- Protein binding : Use equilibrium dialysis to measure unbound fraction in plasma, correcting in silico predictions .

Comparative Analysis of Structural Analogs

Critical Considerations for In Vivo Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.